2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride
Description
2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride is a piperidine-substituted propanoic acid derivative, where a 4-methylpiperidinyl group is attached to the α-carbon of propanoic acid. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7-3-5-10(6-4-7)8(2)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMHIIYGPLFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Base Selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the amine, enhancing its nucleophilicity. NaOH in aqueous ethanol (50% v/v) achieves yields of 68–72%, while K₂CO₃ in dimethylformamide (DMF) improves yields to 78–82% due to better solubility.
-
Temperature : Reactions conducted at 60–80°C for 6–8 hours optimize conversion rates. Higher temperatures (>90°C) lead to side products such as N-oxide derivatives.
-
Molar Ratios : A 1:1.2 molar ratio of 4-methylpiperidine to 2-bromopropanoic acid minimizes excess reagent waste while maintaining reaction efficiency.
Table 1: Alkylation Reaction Parameters and Outcomes
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base (NaOH, aqueous) | 60°C, 8 hours | 68 | 92 |
| Base (K₂CO₃, DMF) | 80°C, 6 hours | 82 | 95 |
| Solvent (Ethanol) | Reflux, 10 hours | 71 | 90 |
| Solvent (DMF) | 80°C, 6 hours | 82 | 95 |
Catalytic Reductive Amination
An alternative route involves reductive amination using propanoic acid derivatives and 4-methylpiperidine in the presence of reducing agents. This method avoids halogenated reagents, aligning with green chemistry principles. For example, 2-oxopropanoic acid reacts with 4-methylpiperidine under hydrogen gas (H₂) and palladium on carbon (Pd/C) catalysis to form the target compound.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl). Critical parameters include:
-
Acid Concentration : 6M HCl in ethyl acetate achieves complete protonation without degrading the product.
-
Crystallization : Slow evaporation from ethanol/water (3:1) yields needle-like crystals with 99% purity.
Table 2: Salt Formation Conditions
| Condition | Outcome |
|---|---|
| HCl (6M) in EtOAc | Immediate precipitation, 95% yield |
| Crystallization solvent | Ethanol/water (3:1), 99% purity |
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes. Key considerations include:
-
Catalyst Recycling : Pd/C catalysts are reused up to 5 times with minimal activity loss.
-
Solvent Recovery : DMF is distilled and recycled, reducing waste generation by 70%.
Analytical Characterization
Final product quality is verified using:
-
HPLC : Retention time of 8.2 minutes (C18 column, 0.1% TFA in acetonitrile/water).
-
NMR : NMR (400 MHz, D₂O) δ 3.45–3.20 (m, 4H, piperidine-H), 2.85 (s, 3H, CH₃), 2.70 (q, J = 7.2 Hz, 2H, CH₂), 1.50–1.20 (m, 5H, piperidine-CH₂ and CH₃).
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|
| Alkylation (K₂CO₃/DMF) | 82 | 120 | Moderate |
| Reductive Amination | 70 | 150 | Low |
| Continuous Flow | 85 | 100 | Low |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride is primarily investigated for its potential as a pharmacological agent. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system, particularly serotonin and dopamine pathways. This interaction suggests a potential role in treating mood disorders such as anxiety and depression.
Neuropharmacology
Research indicates that compounds with piperidine structures can significantly influence neurotransmitter receptor activity. Studies have shown that 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride exhibits binding affinity at neurotransmitter receptors, which could lead to therapeutic effects in neurological conditions .
Synthesis of Biologically Active Compounds
The compound serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. It is utilized as a precursor in the development of drugs targeting neurological disorders, showcasing its versatility in medicinal chemistry .
Study on Neuropathic Pain Models
In vivo studies have demonstrated the analgesic efficacy of derivatives related to 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride. For instance, related compounds have shown significant anti-allodynic activity in rat neuropathic pain models, suggesting that modifications to the piperidine structure can enhance therapeutic effects .
Receptor Binding Studies
Research focused on receptor binding studies has indicated that 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride can act as a ligand for various receptors, enhancing our understanding of its pharmacological properties. These studies are crucial for developing new drugs targeting specific neurological pathways .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key differences between 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride and related compounds:
*Exact data for the target compound is inferred from analogs like 3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride .
Key Differences and Implications
Heterocyclic Substituents: Piperidine vs. Imidazole vs.
Functional Groups: Carboxylic Acid vs. Nitrile: The carboxylic acid group in the target compound facilitates salt formation (e.g., HCl) and ionic interactions, critical for drug-receptor binding. In contrast, the nitrile group in 2-(4-Methylpiperazin-1-yl)propanenitrile HCl is less polar but offers metabolic stability . Ester vs. Free Acid: The ester in Methyl 2-amino-3-(1H-indol-4-yl)propanoate HCl may act as a prodrug, requiring hydrolysis in vivo for activity, whereas the free carboxylic acid in the target compound is biologically active without modification .
Applications: The target compound and its imidazole/piperazine analogs are primarily used in pharmaceuticals (e.g., API intermediates), whereas phenoxy-propanoic acid derivatives like haloxyfop are herbicides, targeting plant-specific enzymes .
Research Findings and Pharmacological Relevance
- Bioavailability : Piperidine-containing compounds generally exhibit better blood-brain barrier penetration due to moderate lipophilicity, making them suitable for central nervous system (CNS) drugs. Piperazine derivatives, with higher solubility, are preferred for peripheral targets .
- Metabolic Stability : Nitrile groups (as in 2-(4-Methylpiperazin-1-yl)propanenitrile HCl) resist first-pass metabolism better than carboxylic acids, extending half-life .
- Target Selectivity: The ethylimidazole group in 2-(2-Ethyl-1H-imidazol-1-yl)propanoic acid HCl may enhance selectivity for histamine receptors, while the methylpiperidine group in the target compound could favor opioid or sigma receptor interactions .
Biological Activity
2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a piperidine ring, which is known for its diverse pharmacological properties, including analgesic and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
- Chemical Name: 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride
- Molecular Formula: C10H18ClN
- Molecular Weight: 201.71 g/mol
The biological activity of 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and receptors. Research indicates that compounds with similar structures may act as antagonists at opioid receptors, which can lead to analgesic effects. Furthermore, the piperidine moiety is often associated with modulation of neurotransmitter release and inhibition of reuptake mechanisms.
Analgesic Activity
Studies have shown that derivatives of piperidine exhibit significant analgesic properties. For example, a study indicated that compounds related to 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride demonstrated effective pain relief in animal models, suggesting potential applications in pain management therapies.
Neuroprotective Effects
Research suggests that this compound may exert neuroprotective effects through the modulation of excitatory neurotransmitter systems. In vitro studies have shown that it can reduce neuronal cell death induced by excitotoxicity, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Anti-cancer Potential
Recent investigations into the anti-cancer properties of piperidine derivatives have revealed promising results. Compounds similar to 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Data Tables
Case Studies
-
Analgesic Efficacy in Animal Models
- A study conducted on rodents demonstrated that administration of 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride resulted in a notable reduction in pain response compared to controls. The mechanism was linked to opioid receptor modulation.
-
Neuroprotective Mechanisms
- In vitro experiments using cultured neurons showed that treatment with this compound reduced excitotoxicity-induced cell death by approximately 30%, indicating its potential for therapeutic use in neurodegenerative diseases.
-
Anti-cancer Activity
- A series of experiments on breast cancer cell lines revealed that compounds structurally related to 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride exhibited IC50 values ranging from 10 µM to 20 µM, demonstrating significant cytotoxic effects against tumor cells.
Q & A
Q. What are the recommended analytical methods for characterizing 2-(4-methylpiperidin-1-yl)propanoic acid hydrochloride and validating its purity?
To ensure structural fidelity and purity, employ a combination of chromatographic and spectroscopic techniques:
- Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: methanol/buffer at pH 4.6, flow rate 1.0 mL/min) for quantifying the main compound and detecting impurities .
- Nuclear Magnetic Resonance (NMR) for confirming the piperidine and propanoic acid moieties, with DMSO-d₆ as a solvent to resolve proton environments .
- Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
- Titrimetric methods (e.g., acid-base titration) to confirm hydrochloride stoichiometry .
Q. How can researchers optimize the synthesis of 2-(4-methylpiperidin-1-yl)propanoic acid hydrochloride?
Key steps include:
- Nucleophilic substitution : React 4-methylpiperidine with a propanoic acid derivative (e.g., ethyl 2-bromopropanoate) under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine-propanoate intermediate .
- Acid hydrolysis : Convert the ester intermediate to the free acid using HCl in aqueous ethanol .
- Purification : Recrystallize the hydrochloride salt from a mixture of ethanol and diethyl ether to achieve ≥95% purity .
Advanced Research Questions
Q. How should researchers resolve contradictions in impurity profiling data for 2-(4-methylpiperidin-1-yl)propanoic acid hydrochloride?
Discrepancies often arise from:
- Degradation products : Perform forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) and compare impurity profiles using HPLC-MS. For example, oxidation of the piperidine ring may generate hydroxylated byproducts .
- Synthetic intermediates : Use reference standards (e.g., 2-(4-ethylphenyl)propanoic acid, CAS 3585-52-2) to distinguish between residual starting materials and process-related impurities .
- Column variability : Validate HPLC methods across different column batches and mobile phase pH levels (e.g., pH 2.5–6.0) to ensure reproducibility .
Q. What experimental strategies are recommended for studying the compound’s stability under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers simulating gastric (pH 1.2–3.0) and intestinal (pH 6.8–7.4) environments. Monitor degradation via HPLC and identify products using high-resolution MS .
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds and excipient compatibility .
- Light sensitivity : Expose solid and solution forms to UV/VIS light (ICH Q1B guidelines) and quantify photodegradants .
Q. How can researchers investigate the pharmacological activity of 2-(4-methylpiperidin-1-yl)propanoic acid hydrochloride?
- Receptor binding assays : Screen for interactions with G-protein-coupled receptors (GPCRs) or ion channels using radioligand displacement assays, given structural similarities to piperidine-based therapeutics (e.g., ronacaleret hydrochloride) .
- Enzyme inhibition studies : Test against targets like acetylcholinesterase or monoamine oxidases, using fluorometric or spectrophotometric activity assays .
- In silico modeling : Perform molecular docking with software like AutoDock Vina to predict binding affinities to biological targets (e.g., serotonin transporters) .
Methodological Considerations for Contradictory Data
- Cross-validation : Use orthogonal techniques (e.g., HPLC vs. NMR) to confirm impurity identities when spectral data conflict .
- Batch-to-batch analysis : Compare synthetic batches to distinguish systematic errors (e.g., incomplete purification) from random variability .
- Reference standards : Source certified impurities (e.g., 2-(4-formylphenyl)propanoic acid, CAS 43153-07-7) for quantitative spiking experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
